molecular formula C9H12N2O4S B1493797 (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid CAS No. 162148-17-6

(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B1493797
CAS No.: 162148-17-6
M. Wt: 244.27 g/mol
InChI Key: UUTKICFRNVKFRG-RITPCOANSA-N
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Description

(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with bovine serum albumin (BSA) and bovine liver catalase (BLC), leading to significant structural changes and enhanced enzyme activity . The binding constants of this compound with BSA and BLC indicate its strong interaction with these proteins, which is essential for its biochemical activity.

Cellular Effects

The effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been found to mitigate oxidative stress-induced inhibition of A549 cell proliferation . This effect is achieved through the modulation of PARP cleavage status, demonstrating its ability to inhibit apoptotic cell death.

Molecular Mechanism

At the molecular level, ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It enhances the activity of catalase by increasing substrate availability, which is crucial for its role in reducing oxidative stress . The compound’s interaction with proteins leads to favorable structural changes, thereby modulating their bioactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable agent for biochemical research .

Dosage Effects in Animal Models

The effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At optimal doses, it exhibits beneficial effects, such as enhanced enzyme activity and reduced oxidative stress. At high doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for its role in modulating cellular metabolism and reducing oxidative stress .

Transport and Distribution

The transport and distribution of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and reducing oxidative stress .

Properties

IUPAC Name

(4R)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)N2CSC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
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(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
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(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
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(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
Reactant of Route 6
(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.